5-(3-Carboxyphenyl)furan-2-carboxylic acid

Structural Biology X-ray Crystallography MbtI Inhibitor

5-(3-Carboxyphenyl)furan-2-carboxylic acid (CAS 874999-57-2) is a synthetic, aromatic dicarboxylic acid belonging to the 5-phenylfuran-2-carboxylic acid class of compounds. This class has been identified as a source of potent inhibitors of MbtI, the Mycobacterium tuberculosis salicylate synthase, a validated target for anti-virulence therapy against tuberculosis.

Molecular Formula C12H8O5
Molecular Weight 232.19 g/mol
CAS No. 874999-57-2
Cat. No. B12116782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Carboxyphenyl)furan-2-carboxylic acid
CAS874999-57-2
Molecular FormulaC12H8O5
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H8O5/c13-11(14)8-3-1-2-7(6-8)9-4-5-10(17-9)12(15)16/h1-6H,(H,13,14)(H,15,16)
InChIKeyIBQCYMBXLOYXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Carboxyphenyl)furan-2-carboxylic Acid (CAS 874999-57-2): A Key MbtI Inhibitor Probe for Antitubercular Drug Discovery


5-(3-Carboxyphenyl)furan-2-carboxylic acid (CAS 874999-57-2) is a synthetic, aromatic dicarboxylic acid belonging to the 5-phenylfuran-2-carboxylic acid class of compounds. This class has been identified as a source of potent inhibitors of MbtI, the Mycobacterium tuberculosis salicylate synthase, a validated target for anti-virulence therapy against tuberculosis [1]. The compound's biological activity is primarily defined by its ability to bind and inhibit MbtI, although its primary value to the research community now lies in its unique structural biology application as a probe that stabilizes a specific, highly ordered conformation of the enzyme [2].

Why 5-(3-Carboxyphenyl)furan-2-carboxylic Acid Cannot Be Replaced by Generic 5-Phenylfuran-2-carboxylic Acid Analogs


Substitution within the 5-phenylfuran-2-carboxylic acid class is not interchangeable due to divergent effects on enzyme conformation and target engagement. The parent scaffold's potency is highly sensitive to the nature and position of phenyl ring substituents [1]. Critically, 5-(3-carboxyphenyl)furan-2-carboxylic acid uniquely induces a closed active-site conformation in MbtI, enabling high-resolution structural analysis that is impossible with more potent analogs like the 3-cyano derivative, which leaves the enzyme in a disordered, open state [2]. Furthermore, regioisomeric variants (e.g., the 2-carboxyphenyl analog) display fundamentally different target selectivity profiles, inhibiting human MetAP enzymes rather than mycobacterial MbtI [3]. These qualitative differences in binding mode and target preference render simple potency-driven substitution scientifically invalid for structure-based drug design or target-specific assays.

Quantitative Differentiation Guide for 5-(3-Carboxyphenyl)furan-2-carboxylic Acid Against Key Analogs


Enzyme Conformation Control: Induced Closed vs. Open State in MbtI Co-crystal Structures

The co-crystal structure of MbtI with 5-(3-carboxyphenyl)furan-2-carboxylic acid (compound II) uniquely reveals the enzyme in a fully ordered, closed conformation at 1.58 Å resolution, allowing the entire active site to be traced [1]. In direct contrast, the co-crystal structure with the more potent 5-(3-cyanophenyl)furan-2-carboxylic acid (compound I) shows MbtI in an open conformation with significant disorder in the mobile loops (residues 268–293 and 324–336), for which there was no supporting electron density [1]. This difference is not correlated with in vitro potency, making the 3-carboxy analog the superior tool for structure-guided optimization.

Structural Biology X-ray Crystallography MbtI Inhibitor

MbtI Inhibitory Potency: Carboxylic Acid vs. Cyano Substituent

Despite its structural biology advantages, 5-(3-carboxyphenyl)furan-2-carboxylic acid shows modest enzymatic inhibitory activity, which is quantifiably lower than that of its 3-cyano analog. Its IC50 of 35.2 µM is approximately 1.9-fold higher (i.e., less potent) than the 18.2 µM IC50 of 5-(3-cyanophenyl)furan-2-carboxylic acid [1][2]. This potency difference is attributed to a weaker interaction with the catalytic residue Lys205, where the carboxylate engages in a longer C-N H-bond (approx. 3.20 Å) compared to the cyano group of compound I (2.29–2.82 Å) [1].

Enzymology Drug Discovery MbtI Inhibition

Regioisomeric Target Selectivity: 3-Carboxy (MbtI) vs. 2-Carboxy (MetAP) Phenylfuran Analogs

The position of the carboxylic acid substituent on the phenyl ring dictates target preference between bacterial and human/mammalian enzymes. 5-(3-Carboxyphenyl)furan-2-carboxylic acid is characterized as an MbtI inhibitor [1]. In contrast, the regioisomer 5-(2-carboxyphenyl)furan-2-carboxylic acid has been profiled for inhibition of Methionine aminopeptidase (MetAP) from E. coli, showing an IC50 of 23.5 µM against the Mn(II) form, and significantly weaker activity against Fe(II) and Ni(II) forms (IC50 approx. 200 µM) [2]. While not a direct MbtI comparator, this demonstrates that a positional isomer shift fundamentally alters the target profile, underscoring the non-fungible nature of these compounds.

Target Selectivity Enzyme Inhibition Chemical Biology

High-Impact Application Scenarios for 5-(3-Carboxyphenyl)furan-2-carboxylic Acid (CAS 874999-57-2)


Structure-Based Drug Design (SBDD) of MbtI Inhibitors

This compound is the optimal tool for obtaining a complete, closed-conformation crystal structure of the M. tuberculosis MbtI enzyme. The resulting 1.58 Å resolution co-crystal structure (PDB: 8QC4) provides a fully ordered active site map, including the critical mobile loops, which is unattainable with the more potent 3-cyano analog. This model is a validated foundation for virtual screening and rational ligand optimization campaigns as described in Mori et al. (2023) [1].

Chemical Probe for Investigating Enzyme Conformational Dynamics

To study the link between inhibitor binding and MbtI's open/closed conformational equilibrium, 5-(3-carboxyphenyl)furan-2-carboxylic acid serves as a distinct chemical probe. Its binding uniquely stabilizes the closed state, unlike the 3-cyano analog which binds in an open state. This enables comparative biophysical studies to decouple conformational induction from inhibitory potency, a key mechanistic question highlighted in recent MbtI research [1].

Negative Control or Selectivity Profiling for Carboxyphenylfuran Regioisomers

When screening a panel of phenylfuran-2-carboxylic acid derivatives for target identification, this 3-carboxy regioisomer can be used to differentiate MbtI-mediated effects from those of the 2-carboxy regioisomer, which targets enzymes like MetAP. Its demonstrated MbtI activity (IC50 = 35.2 µM) and lack of reported MetAP inhibition, in contrast to the 2-carboxy analog's MetAP inhibition profile, make it a valuable tool for establishing structure-activity relationships [1][2].

Biophysical Assay Development for MbtI Binding

Given its well-characterized binding pose and defined network of interactions including key residues Gly270 and Lys205, this compound is an ideal candidate for developing and validating biophysical binding assays for MbtI, such as surface plasmon resonance (SPR) or thermal shift assays. Its moderate affinity (IC50 = 35.2 µM) allows for clear signal differentiation from both more potent and completely inactive analogs [1].

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